1-(2-Phenylpropyl)cyclopropane-1-sulfonyl chloride
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Overview
Description
1-(2-Phenylpropyl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring bonded to a sulfonyl chloride group and a phenylpropyl substituent. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylpropyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane derivatives with sulfonyl chloride reagents. One common method is the reaction of cyclopropylmagnesium bromide with sulfonyl chloride in the presence of a suitable solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylpropyl)cyclopropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Sulfides: Formed from reduction reactions.
Scientific Research Applications
1-(2-Phenylpropyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Phenylpropyl)cyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, making it useful in modifying biological molecules or synthesizing new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanesulfonyl chloride: Similar in structure but lacks the phenylpropyl substituent.
1-Phenylcyclopropane-1-sulfonyl chloride: Similar but with a phenyl group directly attached to the cyclopropane ring.
1-Allylcyclopropane-1-sulfonyl chloride: Similar but with an allyl group instead of a phenylpropyl group.
Properties
Molecular Formula |
C12H15ClO2S |
---|---|
Molecular Weight |
258.76 g/mol |
IUPAC Name |
1-(2-phenylpropyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H15ClO2S/c1-10(11-5-3-2-4-6-11)9-12(7-8-12)16(13,14)15/h2-6,10H,7-9H2,1H3 |
InChI Key |
SUXHMQRUGAMIBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CC1)S(=O)(=O)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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